molecular formula C12H16N4O B6967558 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine

Cat. No.: B6967558
M. Wt: 232.28 g/mol
InChI Key: POIHAYYRFCQWGG-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine is a heterocyclic compound that features a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The triazole ring can interact with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine apart is the combination of the triazole and pyridine rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-4-17-12-7-5-6-11(14-12)8-16-10(3)13-9(2)15-16/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHAYYRFCQWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CN2C(=NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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